molecular formula C10H10N2O B077347 3-Ethylquinoxalin-2(1H)-one CAS No. 13297-35-3

3-Ethylquinoxalin-2(1H)-one

Cat. No. B077347
CAS RN: 13297-35-3
M. Wt: 174.2 g/mol
InChI Key: DZBGIZOIMSCJLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-ethylquinoxalin-2(1H)-one involves a new and effective procedure developed from o-phenylenediamine and ethyl 2-oxobutanoate, which is prepared by the Grignard reaction of diethyl oxalate with ethylmagnesium bromide or iodide (Mamedov, Kalinin, Gubaidullin, Isaikina, & Litvinov, 2005). This synthetic approach allows for the introduction of various functional groups to the ethyl side chain, demonstrating the compound's versatility for chemical modifications.

Molecular Structure Analysis

The molecular structure of a closely related compound, ethyl 2,2-dihydroxy-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate, reveals interesting aspects of its crystal structure, including short intramolecular contacts and intermolecular hydrogen bonds (Ferfra, Ahabchane, Essassi, & Pierrot, 2000). Such structural insights are crucial for understanding the reactivity and potential applications of 3-ethylquinoxalin-2(1H)-one derivatives.

Chemical Reactions and Properties

3-Ethylquinoxalin-2(1H)-one undergoes various chemical reactions, allowing for the functionalization of the ethyl group into α-bromoethyl, α-thiocyanato, α-azidoethyl, α-phenylaminoethyl, acetyl, and bromoacetyl derivatives. These reactions enable the synthesis of 3-(2-amino-4-thiazolyl) derivatives, highlighting the compound's utility in synthesizing a wide range of functionalized molecules (Mamedov et al., 2005).

Physical Properties Analysis

The physical properties of 3-ethylquinoxalin-2(1H)-one derivatives, such as solvatochromic fluorescent 2-substituted 3-ethynylquinoxalines, are noteworthy. These compounds exhibit high fluorescence with pronounced emission solvatochromism, indicating their potential use in materials science for sensing applications (Gers, Nordmann, Kumru, Frank, & Müller, 2014).

Chemical Properties Analysis

The chemical properties of 3-ethylquinoxalin-2(1H)-one and its derivatives have been extensively studied, revealing a broad spectrum of reactivity and potential applications. For instance, the scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxaline-2-yl)-1H-pyrazole-4-carboxylate derivatives demonstrates the compound's applicability in developing new pharmaceutical agents (Patil, Dhulipala, Kopperla, Sharma, Swamy, Seku, & Devunuri, 2023).

Scientific Research Applications

Application 1: Synthesis of 3-heteroaryl quinoxalin-2(1H)-ones

  • Summary of the Application : Quinoxalin-2(1H)-ones are used in the synthesis of 3-heteroaryl quinoxalin-2(1H)-ones through copper-catalyzed C-H/N-H cross-coupling reactions .
  • Methods of Application : The synthesis involves the use of quinoxalin-2(1H)-ones, unprotected 2-quinoxalinones or 2-quinolinones, Cu(OAc)2, and K2CO3 in DMAc. The mixture is stirred at 120°C under air for 8 hours. The reaction is then cooled down to room temperature, diluted with ethyl acetate, and washed with water .
  • Results or Outcomes : The desired products are obtained after purification by flash column chromatography .

Application 2: Antiproliferative Activity Assays

  • Summary of the Application : Quinoxalin-2(1H)-ones are used in antiproliferative activity assays. These assays are used to test the ability of a substance to inhibit cell proliferation .
  • Methods of Application : The general procedure for antiproliferative activity assays involves treating cells with the test substance and then measuring cell proliferation. The specific details of the procedure can vary depending on the type of cells being used and the specific assay method .
  • Results or Outcomes : The results of these assays can provide valuable information about the potential therapeutic uses of a substance. In the case of quinoxalin-2(1H)-ones, the results could provide insights into their potential use in cancer treatment .

Application 3: Synthesis of 3-heteroaryl quinoxalin-2(1H)-ones

  • Summary of the Application : Quinoxalin-2(1H)-ones are used in the synthesis of 3-heteroaryl quinoxalin-2(1H)-ones through copper-catalyzed C-H/N-H cross-coupling reactions .
  • Methods of Application : The synthesis involves the use of quinoxalin-2(1H)-ones, unprotected 2-quinoxalinones or 2-quinolinones, Cu(OAc)2, and K2CO3 in DMAc. The mixture is stirred at 120°C under air for 8 hours. The reaction is then cooled down to room temperature, diluted with ethyl acetate, and washed with water .
  • Results or Outcomes : The desired products are obtained after purification by flash column chromatography .

Future Directions

The photophysical properties of quinoxalin-2(1H)-ones, including 3-Ethylquinoxalin-2(1H)-one, have long been neglected, particularly compared with those of coumarins, their oxygenated counterparts . Future research could focus on these properties and their potential applications, including chemosensing and biosensing .

properties

IUPAC Name

3-ethyl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-7-10(13)12-9-6-4-3-5-8(9)11-7/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBGIZOIMSCJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344853
Record name 3-Ethylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658605
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Ethylquinoxalin-2(1H)-one

CAS RN

13297-35-3
Record name 3-Ethylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
VA Mamedov, AA Kalinin, AT Gubaidullin… - Russian Journal of …, 2005 - Springer
A new and effective procedure was developed for the synthesis of 3-ethylquinoxalin-2(1H)-one from o-phenylenediamine and ethyl 2-oxobutanoate. The latter was prepared by the …
Number of citations: 53 link.springer.com
AA Kalinin, VA Mamedov - Russian journal of organic chemistry, 2009 - Springer
A two-step procedure has been developed for the synthesis of 3-alkylquinoxalin-2(1H)-ones from o-phenylenediamine and ethyl 2-oxoalkanoates prepared by the Grignard reaction of …
Number of citations: 7 link.springer.com
J Gris, R Glisoni, L Fabian, B Fernández, AG Moglioni - Tetrahedron Letters, 2008 - Elsevier
In recent years, great efforts have been dedicated to the design of compounds acting as selective inhibitors of the HIV-1 reverse transcriptase (RT). Due to the promissory results …
Number of citations: 108 www.sciencedirect.com
O NN, N NNNN - Quinoxalines: Synthesis, Reactions …, 2016 - books.google.com
The reaction of pyruvates with 1, 2-DABs, first discovered by Hinsberg (1884, 1887) and Körner (1884) many years ago, independently of one another, is still the most appropriate …
Number of citations: 0 books.google.com
Z Wrobel, K Stachowska, A Kwast… - Helvetica Chimica …, 2013 - Wiley Online Library
N‐Aryl‐substituted 2‐nitrosoanilines (=2‐nitrosobenzenamines) 1, readily available by nucleophilic substitution of the ortho‐H‐atom in nitroarenes with arenamines, react with 2‐…
Number of citations: 18 onlinelibrary.wiley.com
VA Mamedov, NA Zhukova - Progress in heterocyclic chemistry, 2012 - Elsevier
In this two-part review (Part 2 to be published in Progress in Heterocyclic Chemistry, Volume 25), recent advances in the synthesis of quinoxalines are reviewed. Medicinal compounds …
Number of citations: 63 www.sciencedirect.com
V Arun, PP Robinson, S Manju, P Leeju, G Varsha… - Dyes and …, 2009 - Elsevier
A novel bisazomethine Schiff base was synthesised by the condensation of 3-hydroxyquinoxaline-2-carboxaldehyde and 2,3-diaminomaleonitrile. H NMR, 13 C NMR, HPLC and FT-IR …
Number of citations: 50 www.sciencedirect.com
AA Kalinin, VA Mamedov, VV Yanilkin… - Russian Chemical …, 2009 - Springer
Phenylindolizinylquinoxalinomonopodands, obtained by the reaction of 1-(phenylindolizin-2-yl)quinoxalin-2(1H)-one with corresponding dibromotrioxa- and dibromopentaoxaalkanes, …
Number of citations: 2 link.springer.com
V Arun, S Mathew, PP Robinson, M Jose… - Dyes and …, 2010 - Elsevier
The Schiff base, 3-hydroxyquinoxaline-2-carboxalidine-4-aminoantipyrine, was synthesized by the condensation of 3-hydroxyquinoxaline-2-carboxaldehyde with 4-aminoantipyrine. …
Number of citations: 43 www.sciencedirect.com
M Sebastian, V Arun, PP Robinson… - … and Reactivity in …, 2010 - Taylor & Francis
A new benzothiazoline derivative, 3-(2,3-dihydro-1,3-benzo- thiazol-2-yl)quinoxalin-2(1H)-one, has been synthesized by the reaction of 3-hydroxyquinoxaline-2-carboxaldehyde with 2-…
Number of citations: 5 www.tandfonline.com

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